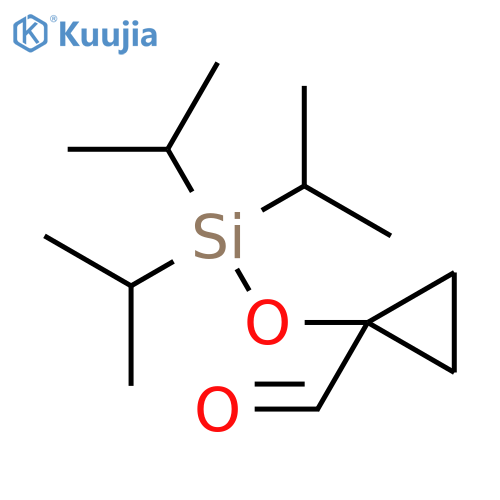Cas no 220705-67-9 (1-Formyl-1-(triisopropylsilyloxy)cyclopropane)

220705-67-9 structure
商品名:1-Formyl-1-(triisopropylsilyloxy)cyclopropane
1-Formyl-1-(triisopropylsilyloxy)cyclopropane 化学的及び物理的性質
名前と識別子
-
- 1-Formyl-1-(triisopropylsilyloxy)cyclopropane
- 1-FORMYL-1-(TRIISOPROPYLSILYLOXY)CYCLOPROPANE,COLOURLESS OIL
- 1-tri(propan-2-yl)silyloxycyclopropane-1-carbaldehyde
- 220705-67-9
- J-014465
- DB-259559
- DTXSID30573171
- starbld0002730
- 1-{[Tri(propan-2-yl)silyl]oxy}cyclopropane-1-carbaldehyde
- 1-(Triisopropylsilyloxy)cyclopropylformaldehyde
- 1-Flormyl-1-(triisopropylsilyloxy)cyclopropane
- 1-((Triisopropylsilyl)oxy)cyclopropane-1-carbaldehyde
-
- インチ: InChI=1S/C13H26O2Si/c1-10(2)16(11(3)4,12(5)6)15-13(9-14)7-8-13/h9-12H,7-8H2,1-6H3
- InChIKey: KXIGCGAYUCTEDP-UHFFFAOYSA-N
- ほほえんだ: CC(C)[Si](C(C)C)(C(C)C)OC1(CC1)C=O
計算された属性
- せいみつぶんしりょう: 242.17000
- どういたいしつりょう: 242.170206602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 233
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- ようかいど: Dichloromethane
- PSA: 26.30000
- LogP: 3.91000
1-Formyl-1-(triisopropylsilyloxy)cyclopropane セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Formyl-1-(triisopropylsilyloxy)cyclopropane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | F701100-25mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 25mg |
$1326.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-397079-2.5 mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane, |
220705-67-9 | 2.5 mg |
¥2,482.00 | 2023-07-11 | ||
| TRC | F701100-25 mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 25mg |
$ 1100.00 | 2022-01-08 | ||
| TRC | F701100-2mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 2mg |
$150.00 | 2023-05-18 | ||
| TRC | F701100-5mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 5mg |
$333.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-397079-2.5mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane, |
220705-67-9 | 2.5mg |
¥2482.00 | 2023-09-05 | ||
| TRC | F701100-2 mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 2mg |
$ 120.00 | 2022-01-08 | ||
| TRC | F701100-5 mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 5mg |
$ 275.00 | 2022-01-08 | ||
| TRC | F701100-1mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 1mg |
$104.00 | 2023-05-18 | ||
| TRC | F701100-10 mg |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane |
220705-67-9 | 10mg |
$ 495.00 | 2022-01-08 |
1-Formyl-1-(triisopropylsilyloxy)cyclopropane 関連文献
-
Hosung Yang,Kwanwoo Shin,Giyoong Tae,Sushil K. Satija Soft Matter, 2009,5, 2731-2737
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
220705-67-9 (1-Formyl-1-(triisopropylsilyloxy)cyclopropane) 関連製品
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
